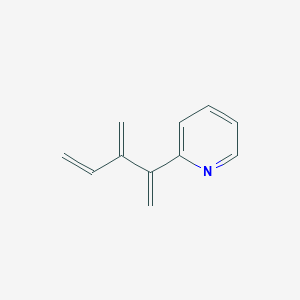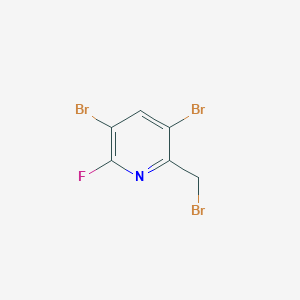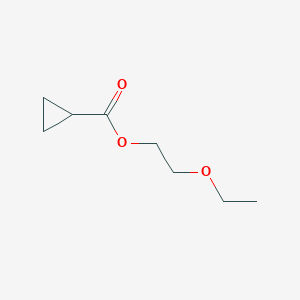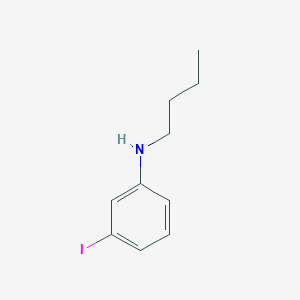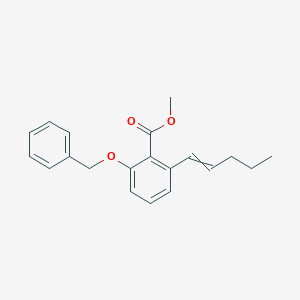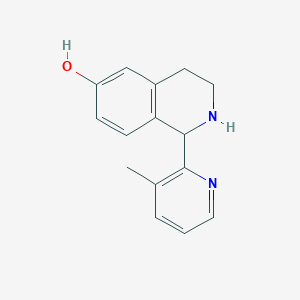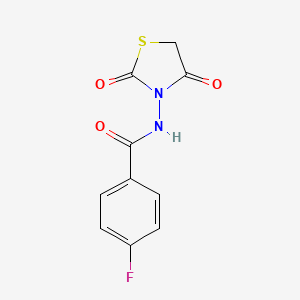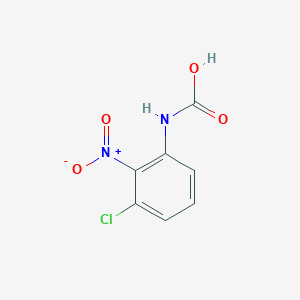![molecular formula C51H40 B12589796 1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene CAS No. 643767-53-7](/img/structure/B12589796.png)
1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene is a complex organic compound characterized by its multiple phenyl groups attached to a benzene ring. This compound is notable for its unique structure, which imparts specific chemical and physical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation reaction, where benzene rings are alkylated using a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography are employed to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene rings can be replaced by other functional groups using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various phenyl alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene involves its interaction with specific molecular targets. The compound’s multiple phenyl groups allow it to engage in π-π interactions with aromatic amino acids in proteins, potentially altering their function. Additionally, it may interact with cellular membranes, affecting membrane fluidity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triphenylbenzene: A simpler analog with three phenyl groups attached to a benzene ring.
1,2,4-Triphenylbenzene: Another analog with a different arrangement of phenyl groups.
2,3,5-Triphenyltetrazolium chloride: A compound with similar phenyl groups but different core structure.
Uniqueness
1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene is unique due to its highly substituted benzene ring, which imparts distinct chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
643767-53-7 |
|---|---|
Molekularformel |
C51H40 |
Molekulargewicht |
652.9 g/mol |
IUPAC-Name |
1,2,3-triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene |
InChI |
InChI=1S/C51H40/c1-51(2,43-33-45(37-21-9-3-10-22-37)49(41-29-17-7-18-30-41)46(34-43)38-23-11-4-12-24-38)44-35-47(39-25-13-5-14-26-39)50(42-31-19-8-20-32-42)48(36-44)40-27-15-6-16-28-40/h3-36H,1-2H3 |
InChI-Schlüssel |
PIKRKLDAFGCPRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=C(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=C(C(=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


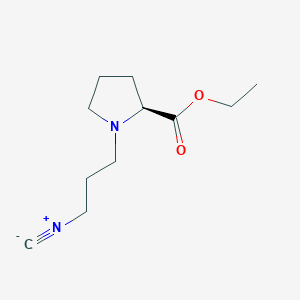
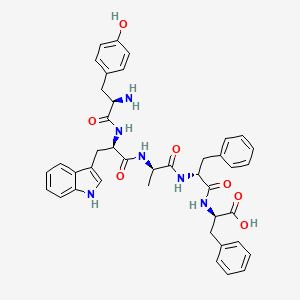
![1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-](/img/structure/B12589730.png)
![2,8,14,20-tetrakis(chloromethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12589732.png)
